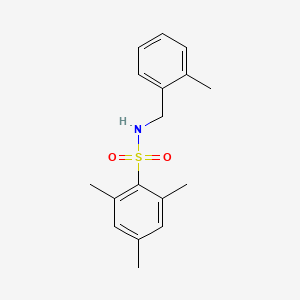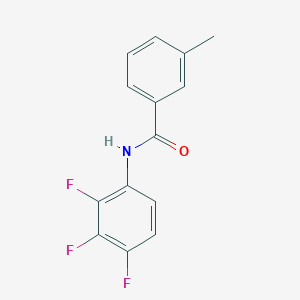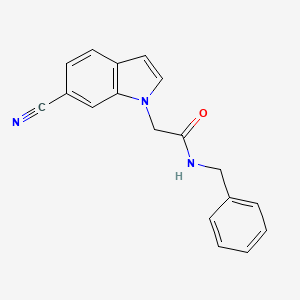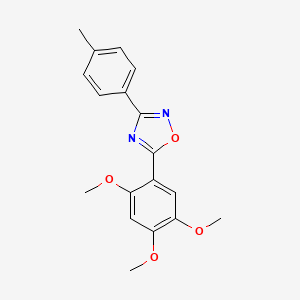
3-(4-methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
作用机制
The exact mechanism of action of 3-(4-methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities by modulating various cellular pathways. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting the cell cycle. It has also been reported to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In inflammation research, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. Moreover, it has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the inflammatory response. In antimicrobial research, this compound has been reported to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been reported to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. It has also been found to decrease the levels of ROS and increase the levels of glutathione, a key antioxidant. In inflammation research, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been reported to decrease the levels of ROS and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In antimicrobial research, this compound has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
实验室实验的优点和局限性
The advantages of using 3-(4-methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities, high purity, and good yields. Moreover, this compound is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it challenging to optimize its use in various applications. Moreover, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
未来方向
There are several future directions for the study of 3-(4-methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. First, further studies are needed to elucidate its mechanism of action and optimize its use in various applications. Second, more research is required to evaluate its potential toxicity and side effects in vivo. Third, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with enhanced biological activities. Fourth, the use of this compound in combination with other drugs or therapies may improve its efficacy and reduce potential side effects. Finally, the exploration of its potential applications in other fields, such as agriculture and materials science, may lead to new discoveries and innovations.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities. Its potential applications in cancer research, inflammation research, and antimicrobial research make it a valuable compound for scientific research. However, further studies are needed to fully understand its mechanism of action, evaluate its potential toxicity and side effects, and optimize its use in various applications. The development of analogs and derivatives of this compound and the exploration of its potential applications in other fields may lead to new discoveries and innovations.
合成方法
The synthesis of 3-(4-methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 4-methylbenzohydrazide with 2,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized using phosphorus oxychloride to produce the final compound. This method has been reported to yield high purity and good yields of the compound.
科学研究应用
3-(4-methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its various biological activities. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, studies have demonstrated its antimicrobial activity against various bacteria and fungi.
属性
IUPAC Name |
3-(4-methylphenyl)-5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-5-7-12(8-6-11)17-19-18(24-20-17)13-9-15(22-3)16(23-4)10-14(13)21-2/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVCYPQKOAGSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)
![methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5709514.png)

![N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5709534.png)
![2-[(2,2'-bithien-5-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5709536.png)
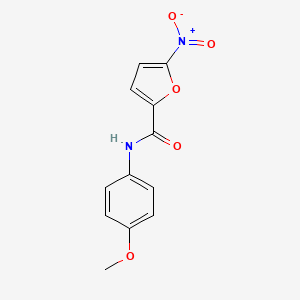
![5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5709542.png)
![4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5709549.png)
![4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5709551.png)
